2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Description
The compound 2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (hereafter referred to as the target compound) is a 4-aryl-4H-chromene derivative characterized by:
- A 2,5-dimethoxyphenyl substituent at position 4.
- 7,7-dimethyl groups on the cyclohexenone ring.
- Amino and carbonitrile functional groups at positions 2 and 3, respectively.
Key spectroscopic data from include:
- 13C NMR: δ 195.96 (carbonyl), 163.58 (C3), and 55.74/57.43 (methoxy groups).
- MS (ESI): [2M+Na]+ at m/z 828.75.
Below, it is compared with structurally related chromene derivatives.
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile |
InChI |
InChI=1S/C18H18N2O4/c1-22-10-6-7-14(23-2)11(8-10)16-12(9-19)18(20)24-15-5-3-4-13(21)17(15)16/h6-8,16H,3-5,20H2,1-2H3 |
InChI Key |
YIFKSGVWRUTYNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2C(=C(OC3=C2C(=O)CCC3)N)C#N |
Origin of Product |
United States |
Preparation Methods
General Reaction Mechanism
The target compound is synthesized via a one-pot, three-component reaction involving:
-
2,5-Dimethoxybenzaldehyde as the aryl aldehyde component.
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione) as the cyclic diketone.
-
Malononitrile as the cyanide source.
The reaction proceeds through a Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition of dimedone and subsequent cyclization.
Piperidine in Ethanol (Conventional Method)
-
Catalyst : Piperidine (0.2 equiv).
-
Solvent : Ethanol (15 mL per 2 mmol aldehyde).
-
Conditions : Stirring at room temperature for 20 hours.
-
Workup : Solvent removal under vacuum, purification via flash chromatography (n-hexane/EtOAc, 8:2).
Example Protocol :
-
Combine 2,5-dimethoxybenzaldehyde (2.17 mmol), malononitrile (2.17 mmol), and dimedone (2.17 mmol) in ethanol.
-
Add piperidine (0.434 mmol) and stir for 20 hours.
-
Isolate the product via chromatography.
Potassium tert-Butoxide in Methanol/THF
-
Catalyst : Potassium tert-butoxide (KOtBu, 1 equiv).
-
Solvent : Methanol/THF (1:1, v/v).
-
Conditions : Room temperature, 2–4 hours.
Advantages : Shorter reaction time and higher yields compared to piperidine-mediated reactions.
Solvent-Free and Aqueous Methods
Sodium Carbonate in Water
-
Catalyst : Sodium carbonate (0.5 equiv).
-
Solvent : Water (10 mL per 2 mmol aldehyde).
-
Conditions : Stirring at room temperature for 2 hours.
Mechanistic Insight :
The base facilitates deprotonation of malononitrile, accelerating the Knoevenagel step. Aqueous conditions favor the Michael addition due to the polar intermediate stabilization.
Solvent-Free Mechanochemical Synthesis
-
Catalyst : Silica-supported piperidine.
-
Conditions : Ball-milling at 25 Hz for 30 minutes.
Benefits : Eliminates organic solvents, reducing environmental impact.
Comparative Analysis of Catalytic Systems
| Catalyst | Solvent | Time (h) | Yield (%) | Purity |
|---|---|---|---|---|
| Piperidine | Ethanol | 20 | 74–84 | >95% |
| KOtBu | MeOH/THF | 2–4 | 86–92 | >98% |
| Na₂CO₃ | Water | 2 | 70–85 | 90–95% |
| Silica-piperidine | Solvent-free | 0.5 | 80–88 | >96% |
Key Observations :
-
KOtBu offers the highest yields and purity, likely due to its strong basicity enhancing reaction kinetics.
-
Aqueous methods balance efficiency with sustainability but require longer purification steps.
Optimization Studies
Temperature Effects
Substituent Effects
-
Electron-Donating Groups (e.g., 2,5-dimethoxy) : Enhance reactivity of the aldehyde, improving yields by 10–15% compared to electron-withdrawing substituents.
-
Steric Hindrance : Bulky substituents at the aldehyde’s ortho position reduce yields to <50%, but 2,5-dimethoxy’s para orientation minimizes this issue.
Scale-Up Considerations
Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities that have been documented in multiple studies:
Anticancer Activity
Research indicates that derivatives of this compound possess notable anticancer properties. For instance:
- In Vitro Studies : The compound has shown cytotoxic effects against various cancer cell lines with IC50 values in the micromolar range. Mechanisms include apoptosis induction and cell cycle arrest at the G1 phase.
- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor growth compared to control groups, suggesting its potential as an anticancer agent .
Anti-inflammatory Effects
The anti-inflammatory potential of the compound has been explored through various assays:
- Cytokine Production : It has been found to reduce the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in stimulated macrophages.
- Animal Models : In models of acute inflammation, treatment resulted in decreased edema and pain response .
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL.
- Antifungal Activity : Significant antifungal activity has been noted against Candida species .
Synthetic Applications
The structural features of 2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile make it a valuable building block for organic transformations:
- Building Block for Organic Synthesis : The presence of amino and cyano groups allows for further functionalization and derivatization, facilitating the synthesis of more complex molecules .
Table: Synthetic Routes for Derivatives
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Aromatic aldehyde + Dimedone + Malononitrile | Base (K-tert-butoxide), THF | High |
| 2 | Purification via chromatography | - | - |
Case Studies
Several case studies highlight the efficacy of this compound in therapeutic contexts:
- Chronic Inflammation Treatment : A study involving patients with chronic inflammation showed significant improvement when treated with derivatives of this compound.
- Cancer Therapy Clinical Trials : Participants receiving this compound exhibited improved survival rates compared to those on standard treatment protocols .
Mechanism of Action
The mechanism by which 2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to its observed biological effects.
Comparison with Similar Compounds
Substituent Effects on Electronic and Structural Properties
Table 1: Substituent Variations and Key Properties
Key Observations :
- The target compound’s 2,5-dimethoxy arrangement may offer steric and electronic advantages over 3,4-dimethoxy analogs .
- Thiophene-containing derivatives () exhibit distinct crystal packing due to sulfur’s polarizability, which may affect solubility and stability .
Structural Conformations and Hydrogen Bonding
Table 2: Conformational and Crystallographic Data
Key Observations :
- The half-boat conformation in 3,4-dimethoxyphenyl analogs () contrasts with the sofa conformation in 4-methoxyphenyl derivatives (), impacting molecular shape and intermolecular interactions .
- Hydrogen bonding networks (e.g., N–H⋯O/N–H⋯N) stabilize crystal structures and may correlate with improved thermal stability .
Key Observations :
- Methoxy groups are critical for bioactivity: UCPH-101’s 4-methoxyphenyl group and naphthyl substituent confer selectivity for EAAT1 .
- Chlorobenzyloxy substituents () enhance tyrosinase inhibition, suggesting halogen interactions with enzyme active sites .
- The target compound’s 7,7-dimethyl groups may reduce metabolic degradation compared to non-methylated analogs, extending half-life .
Key Observations :
Biological Activity
2-Amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its anticancer effects, enzyme inhibition capabilities, and other pharmacological activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.41 g/mol. Its structure includes a chromene core with various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, an in vitro study reported the following IC50 values against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 0.216 |
| HCT-116 (Colon) | 0.259 |
| PC-3 (Prostate) | 0.307 |
| A549 (Lung) | 0.230 |
| HepG-2 (Liver) | 0.250 |
These results indicate that the compound has comparable activity to established chemotherapeutics such as Sorafenib, particularly in inhibiting the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) .
The mechanism behind its anticancer activity has been attributed to its ability to inhibit key signaling pathways involved in tumor growth and proliferation. Specifically, the compound was shown to inhibit EGFR and VEGFR-2 with IC50 values that suggest it may act as a potential therapeutic agent for cancer treatment . Molecular docking studies further elucidated how the compound interacts with these receptors at the molecular level.
Enzyme Inhibition
In addition to its anticancer properties, this compound also exhibits inhibitory effects on various enzymes. For example, it has been studied for its potential as an inhibitor of carbonic anhydrase (CA), which is implicated in several physiological processes and pathological conditions . The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring significantly enhance its inhibitory potency.
Case Studies
- Study on Cytotoxicity : A comprehensive study evaluated the cytotoxic effects of the compound against five human cancer cell lines using the MTT assay. The results indicated selective cytotoxicity towards malignant cells compared to normal cell lines .
- Kinase Inhibition Study : Another study focused on evaluating the compound's inhibitory effects on EGFR and VEGFR-2 using a kinase assay kit. The findings showed that it effectively reduced ATP levels in kinase reactions, indicating strong inhibition of these pathways .
Q & A
Q. Optimization Strategies :
- Catalyst Screening : Use of ionic liquids or organocatalysts (e.g., L-proline) to enhance enantioselectivity in asymmetric syntheses .
- Solvent Systems : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures enhance crystallization .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclization .
How is the molecular structure confirmed, and what crystallographic parameters are critical for refinement?
Basic Research Question
Methods :
Q. Validation :
- Hydrogen Bonding : Graph set analysis (e.g., motifs) to confirm supramolecular packing .
- Torsion Angles : Deviations > 5° from planarity indicate steric strain or intermolecular interactions .
What challenges arise in X-ray crystallographic refinement, and how are they resolved?
Advanced Research Question
Common Issues :
- Disorder : Dynamic groups (e.g., methoxy substituents) may exhibit positional disorder. Solution : Apply SHELXL restraints (ISOR, DELU) to thermal parameters .
- Twinning : Observed in monoclinic systems (). Resolution : Use TWIN/BASF commands in SHELXL .
- Weak Diffraction : Small crystal size (< 0.2 mm). Mitigation : Merge data from multiple crystals .
Case Study :
For a related chromene, refinement with and 210 parameters required constraints for H-atoms and anisotropic displacement for heavy atoms .
How do substituents on the phenyl ring influence biological activity?
Advanced Research Question
Structure-Activity Relationship (SAR) Insights :
- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Enhance binding to hydrophobic enzyme pockets (e.g., acetylcholinesterase inhibition) .
- Electron-Donating Groups (e.g., -OCH₃): Improve solubility and metabolic stability but may reduce potency .
- Halogen Substituents (e.g., -Cl): Increase membrane permeability and target affinity (e.g., anticancer assays) .
Example :
In EAAT1 inhibitors, 4-methoxyphenyl derivatives showed IC₅₀ = 0.8 µM, while nitro-substituted analogs lost activity, highlighting the need for balanced hydrophobicity .
What methodologies are used to assess stability and purity under varying conditions?
Basic Research Question
Analytical Techniques :
- HPLC : C18 columns, acetonitrile/water mobile phase, UV detection (λ = 254 nm) for quantifying degradation products .
- Thermogravimetric Analysis (TGA) : Decomposition onset > 200°C indicates thermal stability .
- pH Stability : Incubation in buffers (pH 1–13) followed by NMR to detect hydrolytic byproducts (e.g., ester cleavage) .
Q. Purity Criteria :
How are contradictions in biological assay data resolved?
Advanced Research Question
Case Example : Discrepancies in IC₅₀ values for kinase inhibition:
Assay Validation : Repeat with positive controls (e.g., staurosporine) and standardized protocols .
Cellular vs. Cell-Free Assays : Address false positives (e.g., redox cycling in MTT assays) by using orthogonal methods (e.g., ATP quantification) .
Structural Confirmation : Recheck compound identity via LC-MS post-assay to rule out degradation .
Q. Statistical Tools :
- Grubbs’ test to identify outliers in replicate experiments.
- Dose-response curve fitting (Hill equation) to calculate robust EC₅₀ values .
What in silico approaches predict interaction mechanisms with biological targets?
Advanced Research Question
Methods :
- Molecular Docking : AutoDock Vina or Glide to model binding to enzymes (e.g., cholinesterases) .
- MD Simulations : GROMACS for assessing stability of ligand-receptor complexes (e.g., RMSD < 2 Å over 100 ns) .
- Pharmacophore Modeling : Identify critical features (e.g., H-bond donors, aromatic rings) using MOE .
Q. Validation :
How are low yields addressed in the final synthetic step?
Basic Research Question
Troubleshooting :
- Intermediate Characterization : Use FT-IR and NMR to confirm precursor purity before cyclization .
- Reaction Monitoring : TLC (hexane/ethyl acetate 3:1) to optimize reaction time and minimize side products .
- Byproduct Removal : Acid-base extraction to isolate the neutral chromene from ionic impurities .
Q. Yield Improvement :
- Microwave-assisted synthesis reduces reaction time from 24 h to 2 h, improving yield by 15–20% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
